(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
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Overview
Description
(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione: is a complex organic compound that features a combination of furan, piperazine, and thione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Formation of the methanethione group:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or sulfide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: Furan-2,5-dione derivatives.
Reduction products: Thiol or sulfide derivatives.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The furan and piperazine rings allow for binding to active sites, while the thione group can participate in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-(4-Chlorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group on the piperazine ring.
(5-(4-Chlorophenyl)furan-2-yl)(4-ethylpiperazin-1-yl)methanethione: Similar structure but with an ethyl group on the piperazine ring.
(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a thione group.
Uniqueness
- The presence of the thione group in (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione provides unique redox properties that are not present in its analogs with hydroxyl or alkyl groups.
- The combination of furan, piperazine, and thione groups in a single molecule offers a unique pharmacophore for drug design.
Properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFQPAGIJSYMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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